

Fmoc-Pro-OH-1-13C CAS number and molecular weight

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Compound of Interest

Compound Name: Fmoc-Pro-OH-1-13C

Cat. No.: B12409082

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In-Depth Technical Guide: Fmoc-Pro-OH-1-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Fmoc-Pro-OH-1-13C**, a stable isotope-labeled amino acid derivative crucial for advanced research in peptide chemistry, drug development, and metabolic studies. This document outlines its chemical properties, and detailed experimental protocols for its use, and illustrates relevant workflows.

Core Data Presentation

The following table summarizes the key quantitative data for **Fmoc-Pro-OH-1-13C** and its unlabeled counterpart for easy comparison.

Property	Fmoc-Pro-OH-1-13C	Fmoc-Pro-OH (unlabeled)
CAS Number	2306051-40-9	71989-31-6[1][2][3][4][5][6]
Molecular Formula	C19 ¹³ CH19NO4[7]	C20H19NO4[1][2]
Molecular Weight	338.36 g/mol [7]	337.37 g/mol [5]

Introduction to Fmoc-Pro-OH-1-13C



Fmoc-Pro-OH-1-13C is a derivative of the amino acid L-proline where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid carbon is a ¹³C stable isotope. The Fmoc protecting group is fundamental in solid-phase peptide synthesis (SPPS), as it is stable under acidic conditions but can be readily removed with a mild base, such as piperidine, allowing for the stepwise addition of amino acids to a growing peptide chain[7].

The incorporation of a ¹³C isotope at a specific position provides a powerful tool for various analytical techniques. Stable isotope labeling is invaluable in modern scientific research for its non-radioactive and stable nature. It allows for precise tracking and quantification of molecules in complex biological systems. In drug development, ¹³C-labeled compounds are used to elucidate drug-receptor interactions and study the metabolic fate of drug molecules, which aids in optimizing pharmacokinetic properties and reducing potential toxicity[7].

Experimental Protocols

This section provides detailed methodologies for the synthesis of Fmoc-Pro-OH, its incorporation into a peptide via Fmoc-based Solid Phase Peptide Synthesis (SPPS), and subsequent analysis using mass spectrometry and NMR spectroscopy.

Synthesis of Fmoc-Pro-OH

This protocol describes a general method for the synthesis of Fmoc-L-proline. The synthesis of the ¹³C-labeled variant would start with L-Proline-1-¹³C.

Materials:

- (S)-pyrrolidine-2-carboxylic acid (L-Proline)
- 9-fluorenylmethyl chloroformate (Fmoc-Cl)
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane
- Water
- Diethyl ether (Et₂O)



- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a reaction vessel, dissolve L-proline (1 g, 8.7 mmol) in a mixture of 1,4-dioxane (4 mL) and water (15 mL).
- Add potassium carbonate (3.24 g, 23 mmol) to the solution.
- Cool the mixture to 0°C in an ice bath.
- Slowly add a solution of 9-fluorenylmethyl chloroformate (2.3 g, 8.3 mmol) to the reaction mixture.
- Allow the mixture to warm to room temperature and stir overnight.
- Quench the reaction by adding water (10 mL).
- Extract the aqueous mixture with diethyl ether (2 x 20 mL) to remove impurities.
- Acidify the aqueous phase to a pH of 2-3 using 1 M HCl.
- Extract the acidified aqueous phase with dichloromethane (3 x 50 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield Fmoc-Pro-OH as a white solid[1].

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general cycle for incorporating an Fmoc-protected amino acid, such as Fmoc-Pro-OH-1-13C, into a peptide chain on a solid support resin.

Materials:



- Fmoc-protected amino acids (e.g., Fmoc-Pro-OH-1-13C)
- Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)
- N,N-Dimethylformamide (DMF)
- 20% (v/v) Piperidine in DMF
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine DIPEA)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., Trifluoroacetic acid TFA based)

Procedure:

- Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel[8].
- Fmoc Deprotection:
 - o Drain the DMF from the swollen resin.
 - Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain[7].
 - Drain the piperidine solution and repeat the treatment for another 10-15 minutes.
 - Wash the resin thoroughly with DMF to remove residual piperidine[7].
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-Pro-OH-1-¹³C (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.
 - Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to activate the amino acid.



- Add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the mixture for 1-2 hours to allow for complete coupling[7].
- Drain the coupling solution and wash the resin with DMF.
- Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it.
 - Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove any sidechain protecting groups.
 - Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.

Analysis of ¹³C-Labeled Peptides by Mass Spectrometry

High-resolution mass spectrometry is used to verify the incorporation of the ¹³C label and to quantify the labeled peptide.

Procedure:

- Sample Preparation: Prepare a solution of the synthesized ¹³C-labeled peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile with 0.1% formic acid).
- Mass Spectrometry Analysis:
 - Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
 - Acquire the mass spectrum in the appropriate mass range for the target peptide.



- The mass of the ¹³C-labeled peptide will be increased by approximately 1 Da for each ¹³C atom incorporated compared to the unlabeled peptide.
- Tandem Mass Spectrometry (MS/MS):
 - Select the parent ion of the ¹³C-labeled peptide for fragmentation.
 - Analyze the resulting fragment ions to confirm the location of the ¹³C label within the peptide sequence. The fragment ions containing the ¹³C-labeled proline will show a corresponding mass shift.

Analysis of ¹³C-Labeled Peptides by NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of peptides. The incorporation of a ¹³C label can simplify spectra and provide specific structural information.

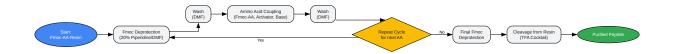
Procedure:

- Sample Preparation: Dissolve the purified ¹³C-labeled peptide in a suitable NMR buffer (e.g., H₂O/D₂O or an organic solvent) and place it in an NMR tube.
- NMR Data Acquisition:
 - Acquire a ¹³C NMR spectrum. The signal from the ¹³C-labeled carbonyl carbon of the proline residue will be significantly enhanced.
 - Acquire 2D correlation spectra, such as ¹H-¹³C HSQC, to correlate the labeled carbon with its attached protons.
 - The analysis of ¹³C-¹³C vicinal coupling constants can provide detailed conformational information about the proline ring[4].

Visualizations

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow



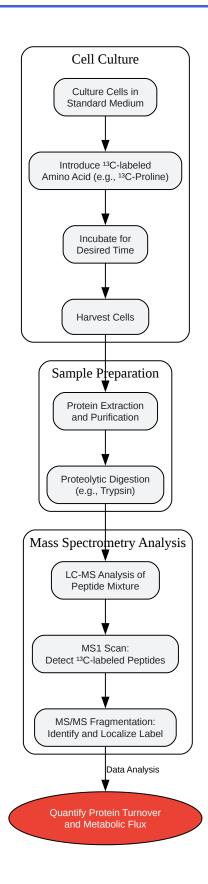


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Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Metabolic Labeling and Mass Spectrometry Analysis Workflow





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Caption: Workflow for a metabolic labeling experiment using a ¹³C-labeled amino acid followed by mass spectrometry analysis.

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